(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
Description
Properties
Molecular Formula |
C9H9BrOS |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
InChI Key |
WDULHIWNGMZAQT-QMMMGPOBSA-N |
Isomeric SMILES |
C1CSC2=C([C@H]1O)C=C(C=C2)Br |
Canonical SMILES |
C1CSC2=C(C1O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization and Bromination Strategy
One common approach to synthesizing benzothiopyran derivatives involves:
- Starting from appropriately substituted phenols or thiophenols.
- Formation of the dihydrobenzothiopyran ring via intramolecular cyclization.
- Introduction of the bromine substituent through selective electrophilic aromatic substitution.
- Hydroxylation at the 4-position via controlled oxidation or nucleophilic substitution.
A representative synthetic route adapted from related benzothiopyran syntheses includes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting from 3,3-dimethylallyl bromide and thiophenol derivative | Formation of thioether intermediate via nucleophilic substitution |
| 2 | Polyphosphoric acid in toluene, 100 °C, 48 h, inert atmosphere (sealed tube) | Cyclization to form the benzothiopyran ring system |
| 3 | Controlled bromination using N-bromosuccinimide (NBS) or bromine under mild conditions | Selective bromination at the 6-position |
| 4 | Hydroxylation at C-4 via stereoselective nucleophilic attack or oxidation | Introduction of the hydroxyl group with stereocontrol |
This method is supported by literature on 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran synthesis, which shares structural similarities and synthetic challenges.
Stereochemical Control and Enantioselective Synthesis
The (4S) stereochemistry at the hydroxyl-bearing carbon is critical. Strategies to achieve this include:
- Use of chiral auxiliaries or catalysts during the ring closure or hydroxylation step.
- Employing asymmetric reduction or oxidation techniques on prochiral intermediates.
- Resolution of racemic mixtures via chiral chromatography or crystallization.
These approaches ensure the desired enantiomeric excess and purity, although specific protocols for this compound require further literature exploration.
Comparative Data Table of Synthetic Parameters
| Parameter | Multi-Step Cyclization & Bromination | Q-Tube-Assisted Cyclocondensation |
|---|---|---|
| Reaction Time | 24–48 hours | 45 minutes |
| Temperature | 100 °C (sealed tube) | 170 °C (Q-tube reactor) |
| Atmosphere | Inert (N2 or Ar) | Sealed, pressurized |
| Yield | Moderate to high (dependent on step) | High (reported for related compounds) |
| Scalability | Moderate | High |
| Stereochemical Control | Requires chiral reagents/conditions | Potentially high due to controlled environment |
| Environmental Impact | Uses polyphosphoric acid, organic solvents | Green protocol, less waste |
Analytical Characterization Supporting Preparation
Post-synthesis, the compound is characterized by:
- Mass spectrometry: Molecular ion peaks consistent with C9H9BrO2S (m/z ~228.99 for [M+H]+).
- NMR spectroscopy: Confirmation of ring structure, bromine substitution, and hydroxyl group.
- X-ray crystallography: To confirm stereochemistry and molecular conformation.
- Chromatographic purity: HPLC or GC-MS to assess enantiomeric purity and overall yield.
Predicted collision cross-section data for various adducts support compound identity in ion mobility spectrometry.
Summary and Outlook
The preparation of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves careful orchestration of ring formation, selective bromination, and stereoselective hydroxylation. Established multi-step synthetic routes using polyphosphoric acid-mediated cyclization and selective bromination remain foundational. Emerging green chemistry techniques, such as Q-tube-assisted cyclocondensation, offer promising alternatives for efficient and scalable synthesis with better environmental profiles.
Further research into enantioselective methodologies and catalytic asymmetric synthesis will enhance the availability of this compound for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol
Substitution: Formation of substituted benzothiopyrans with various functional groups
Scientific Research Applications
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound 14f : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one
- Molecular Formula : C₁₈H₂₀O₅
- Molecular Weight : 316.35 g/mol
- Functional Groups : Ethoxy, benzoyl, hydroxyl, pyran-2-one
- Melting Point : 94°C
- Synthesis : Ethoxy sodium-mediated nucleophilic addition followed by crystallization .
- Applications : Intermediate in heterocyclic library synthesis.
Compound 14g : 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one
Comparison with Target Compound :
- Structural Differences : The target lacks the pyran-2-one ring and instead has a dihydrobenzopyran core.
- Functional Groups : Both 14f and 14g feature ester-like pyran-2-one systems, whereas the target compound has a hydroxyl group directly on the benzopyran.
- Reactivity : The bromine in the target compound offers a handle for cross-coupling reactions, unlike the ethoxy/mercapto groups in 14f/g .
Brominated Pharmaceuticals: Sulfonamide Derivatives
Compound 17 : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Molecular Formula : C₂₅H₂₄BrClN₄O₃S
- Molecular Weight : 575.91 g/mol
- Melting Point : 129–130°C
- Key Features : Bromine, sulfonamide, pyrazole, indole moieties .
Compound 18 : 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
Comparison with Target Compound :
Chiral Lactones: Flavoring Agents
(4S,6Z)-6-Dodecen-4-olide
(4S,6E)-6-Dodecen-4-olide
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| (4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol | C₉H₉BrO₂ | 229.07 | N/A | Bromine, hydroxyl |
| 14f | C₁₈H₂₀O₅ | 316.35 | 94 | Pyran-2-one, ethoxy |
| 17 | C₂₅H₂₄BrClN₄O₃S | 575.91 | 129–130 | Sulfonamide, pyrazole |
| (4S,6Z)-6-Dodecen-4-olide | C₁₂H₂₀O₂ | 196.29 | N/A | Lactone, double bond (Z) |
Key Research Findings
Reactivity: The bromine in (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol enables Suzuki-Miyaura couplings, distinguishing it from non-halogenated analogs like lactones .
Chirality : The (4S) configuration is critical for enantioselective applications, similar to flavor-enhancing lactones .
Thermal Stability : Sulfonamide derivatives (e.g., 17) exhibit higher melting points (>120°C) due to hydrogen bonding, unlike the target compound .
Biological Activity
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is with a molecular weight of 244.15 g/mol. The compound is characterized by its unique thiopyran structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNS |
| Molecular Weight | 244.15 g/mol |
| Melting Point | 31-32 °C |
| Purity | 95% |
Antimicrobial Activity
Recent studies have indicated that (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with membrane integrity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary research suggests that (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol induces apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
Furthermore, (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has shown promise in neuroprotection. Experimental models suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have been documented to explore the effects of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The researchers noted a significant reduction in bacterial load when treated with varying concentrations of the compound over 24 hours.
- Cancer Cell Line Study : In a controlled laboratory setting, researchers observed that treatment with (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol led to a 60% decrease in viability of MCF7 breast cancer cells after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
- Neuroprotection Research : A recent investigation assessed the neuroprotective effects of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings indicated that pre-treatment with the compound significantly reduced markers of oxidative damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
